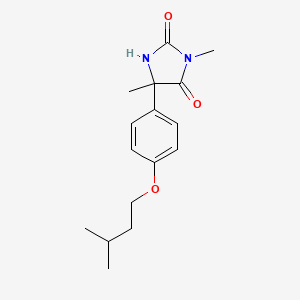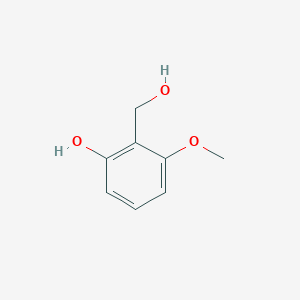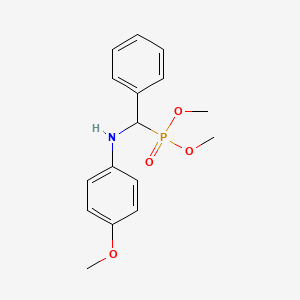
Dimethyl phenyl-p-methoxyanilinomethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl phenyl and p-methoxyanilinomethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate can be synthesized through the reaction of dimethyl phenylphosphine with p-methoxyanilinomethyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the product. Key parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl phenyl-p-methoxyanilinomethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted phosphonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphonates
Applications De Recherche Scientifique
Dimethyl phenyl-p-methoxyanilinomethylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with cellular targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dimethyl phenyl-p-methoxyanilinomethylphosphonate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In cellular systems, it can induce oxidative stress and modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylphenylphosphine
- Dimethyl (phenyl)phosphane
- N,N-Dimethyl-p-phenylenediamine
Uniqueness
Dimethyl phenyl-p-methoxyanilinomethylphosphonate is unique due to the presence of both phosphonate and p-methoxyanilinomethyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
78081-97-7 |
|---|---|
Formule moléculaire |
C16H20NO4P |
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
N-[dimethoxyphosphoryl(phenyl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C16H20NO4P/c1-19-15-11-9-14(10-12-15)17-16(22(18,20-2)21-3)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
Clé InChI |
RFFJWFUHZSACJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


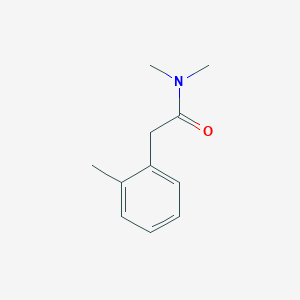
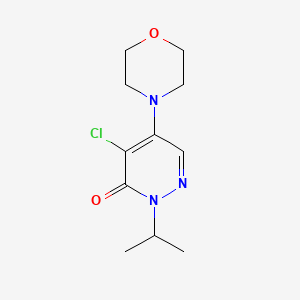
![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)


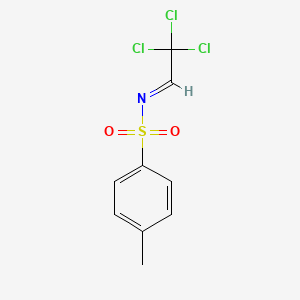
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)
